
N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide, also known as CB-13, is a synthetic cannabinoid that has gained attention for its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of neurotransmitter release, resulting in the analgesic and anti-inflammatory effects observed in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of ion channels, the regulation of intracellular signaling pathways, and the inhibition of inflammatory mediators. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its therapeutic effects, which could lead to the development of novel therapies for a range of diseases. Finally, the potential use of this compound as a tool for studying the endocannabinoid system in various physiological processes warrants further investigation.
Métodos De Síntesis
N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the condensation of 2-carbamoylbenzofuran-3-carboxylic acid with 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain conditions. Additionally, this compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as multiple sclerosis.
Propiedades
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-24(21,22)18-8-4-6-10(18)15(20)17-12-9-5-2-3-7-11(9)23-13(12)14(16)19/h2-3,5,7,10H,4,6,8H2,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQRXZDZDCIHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
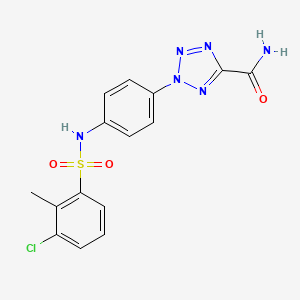
![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2852223.png)
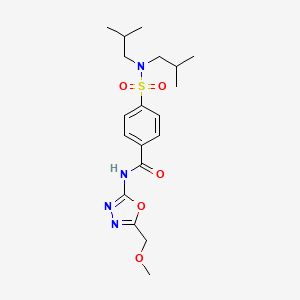
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2852225.png)
![2-Chloro-N-[1-(1,3-oxazol-4-yl)propyl]acetamide](/img/structure/B2852226.png)

![{5-Oxaspiro[2.4]heptan-6-yl}methanamine](/img/structure/B2852232.png)
![6-chloro-N-[4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2852233.png)
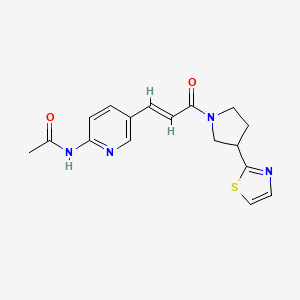
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2852235.png)
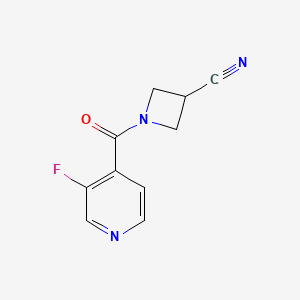
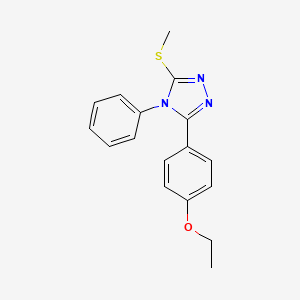

![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2852245.png)
